molecular formula C14H13NO4S B14376933 Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate CAS No. 90055-92-8

Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate

Cat. No.: B14376933
CAS No.: 90055-92-8
M. Wt: 291.32 g/mol
InChI Key: YDVCVLPNQDWACB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions:

Major Products: The products formed depend on the specific reaction and conditions. For example, oxidation can yield sulfoxides, while substitution can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate stands out due to its specific functional groups, which confer unique chemical and biological properties. Its combination of a thiophene ring with an ester and amide linkage makes it a versatile compound for various applications .

Properties

CAS No.

90055-92-8

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 2-hydroxy-5-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C14H13NO4S/c1-2-19-14(18)10-8-9(5-6-11(10)16)15-13(17)12-4-3-7-20-12/h3-8,16H,2H2,1H3,(H,15,17)

InChI Key

YDVCVLPNQDWACB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)O

Origin of Product

United States

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